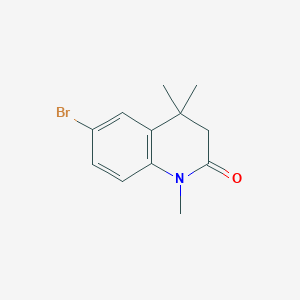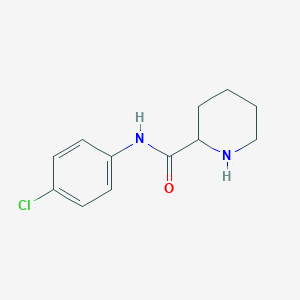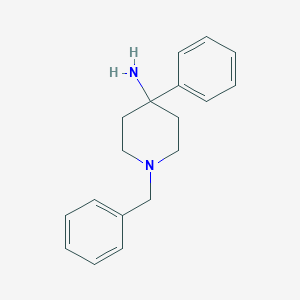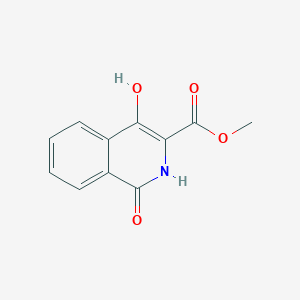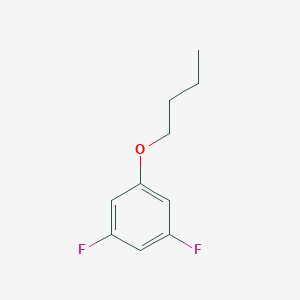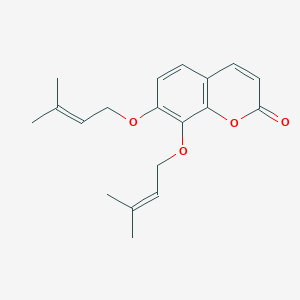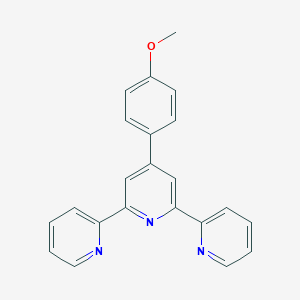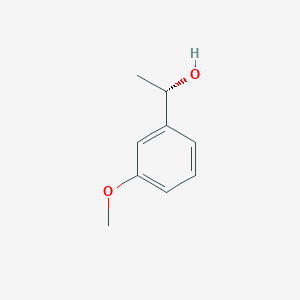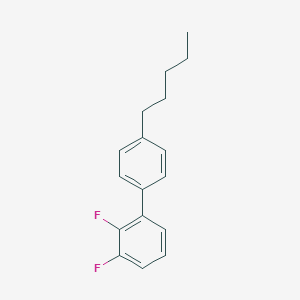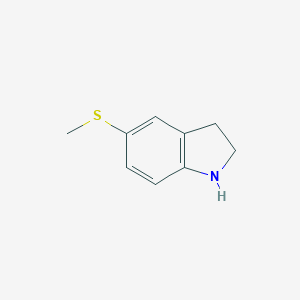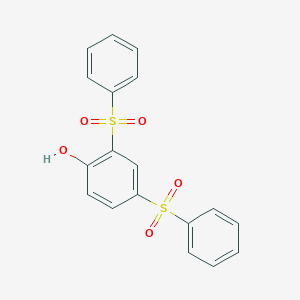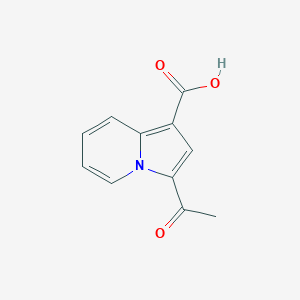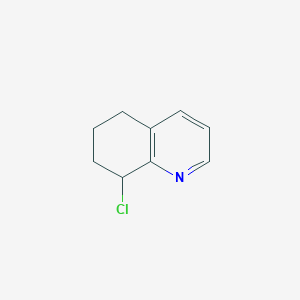
8-Chloro-5,6,7,8-tetrahydroquinoline
Vue d'ensemble
Description
8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 114432-00-7 . It has a molecular weight of 204.1 .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinoline derivatives involves the reaction of the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .Molecular Structure Analysis
The IUPAC name of this compound is 8-chloro-5,6,7,8-tetrahydroquinoline hydrochloride . The Inchi Code is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H .Chemical Reactions Analysis
8-Acetyl-5,6,7,8-tetrahydroquinoline is used as a ligand for CuI mediated room temperature C-N coupling reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The density of a related compound, 8-Acetyl-5,6,7,8-tetrahydroquinoline, is 1.107 g/mL at 25 °C .Applications De Recherche Scientifique
Enantioselective Synthesis
The compound has been utilized in the synthesis of enantiomerically pure derivatives. For instance, 8-Substituted 5,6,7,8-tetrahydroquinolines have been prepared using lipase-catalyzed kinetic acetylation. This method achieves excellent yields and can lead to products with enantiomeric purity, essential in pharmaceuticals and fine chemicals production (Uenishi & Hamada, 2002).
Structural Analysis
8-Chloro-5,6,7,8-tetrahydroquinoline and its derivatives have been analyzed using X-ray crystallography. This method provides insights into the molecular structure and properties, assisting in the development of new materials and drugs (Albov, Rybakov, Babaev, & Aslanov, 2004).
Chemical Synthesis and Reactions
The compound is a key intermediate in synthesizing various chemical entities. Studies have detailed the preparation and reactions of substituted tetrahydroquinoline carboxylic esters, highlighting its versatility in organic synthesis (Crossley, Curran, & Hill, 1976).
Application in Medicinal Chemistry
8-Chloro-5,6,7,8-tetrahydroquinoline derivatives have found significant use in medicinal chemistry, particularly in synthesizing compounds with potential therapeutic applications. For instance, studies have demonstrated the synthesis of trifluoromethyl-containing tetrahydroquinolines, valuable in medicinal chemistry due to their stability and therapeutic properties (Johnson, O'mahony, Edwards, & Duncton, 2013).
Exploration of Chemical Properties
Research has also focused on the exploration of various chemical properties of tetrahydroquinoline derivatives. For example, the study of tetrahydroquinoline-8-thiocarboxamides synthesis provides valuable insights into the chemical behavior of these compounds (Curran & Shepherd, 1976).
Safety And Hazards
Propriétés
IUPAC Name |
8-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWYJGOBNJZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547408 | |
| Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
106057-23-2 | |
| Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

